

Analytical Methods for N-Methylated Compounds: Application Notes and Protocols

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | N-Me- A-OH-Val-OH | |
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of N-methylated compounds, a critical modification in numerous biological molecules and pharmaceutical drugs. The methods outlined below utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Analysis of N-Methylated Peptides by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of N-methylated peptides in complex biological matrices. Its high sensitivity and selectivity make it an indispensable tool in proteomics, drug metabolism, and pharmacokinetic studies.

Data Presentation



| Parameter | Value | Reference |
|-----------------------------------|----------------------|-----------|
| Linearity Range | 0.01 fmol - 100 fmol | [1] |
| **Correlation Coefficient (R²) ** | >0.999 | [1] |
| Limit of Detection (LOD) | 0.1 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [2] |
| Recovery | 85.5 - 109.3% | [2] |

Experimental Protocol

- 1. Sample Preparation (Protein Digestion):
- Denature the protein sample containing the N-methylated peptide.
- Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT).
- Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
- Perform enzymatic digestion of the protein using an appropriate protease (e.g., trypsin).[3]
- Extract the resulting peptides using solid-phase extraction (SPE) and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[4]

2. HPLC-MS Analysis:

- HPLC System: Agilent 1290 Infinity II LC System or equivalent.[3]
- Column: Agilent AdvanceBio Peptide Mapping column or equivalent C18 stationary phase.[3]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
- Gradient: A linear gradient from 2% to 50% Mobile Phase B over 45 minutes.[1]
- Flow Rate: 300 nL/min (post-split).[1]
- Injection Volume: 1 μL.[1]
- Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS system or equivalent.[3]
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
- MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification.[4]

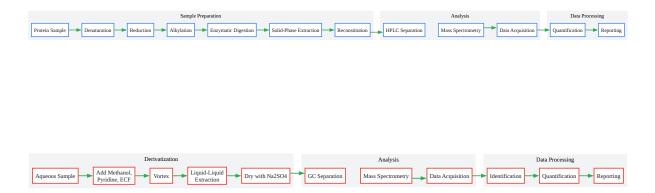
3. Data Analysis:

• Utilize software such as Agilent MassHunter to control the instrument and for both qualitative and quantitative data analysis.[3]



• Quantify the target N-methylated peptide using a calibration curve generated from a series of known concentrations of a synthetic peptide standard.

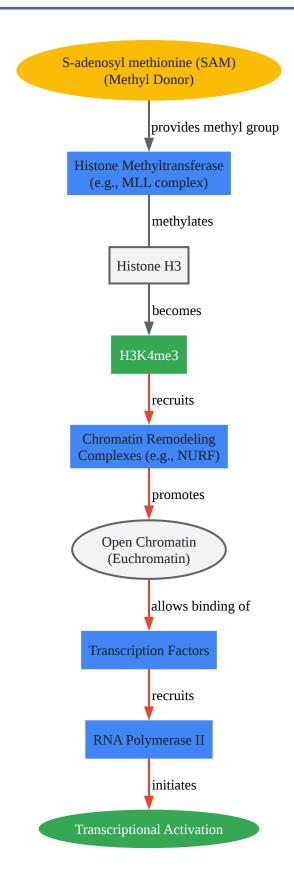
Experimental Workflow Diagram











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